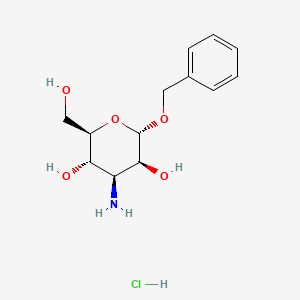

Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as 3-amino-3-deoxy-α-d-mannopyranosyl α-d-mannopyranoside, involves complex chemical reactions starting from commercial sources like α,α-trehalose. Techniques include regioselective Sn2 displacement in unsymmetrical, disecondary ditriflates of disaccharides, phase-transfer conditions, and palladium-catalyzed transfer hydrogenation processes (H. H. Baer & B. Radatus, 1985).

Molecular Structure Analysis

Crystal structure analysis of related aminoethyl mannopyranoside compounds reveals the intricacies of molecular interactions, including N–H⋯O, C–H⋯O, and C–H⋯π interactions, which are crucial for stabilizing the crystal lattice and influencing the compound's chemical properties (O. Srinivas et al., 2004).

Chemical Reactions and Properties

The chemical reactions involving benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride and its derivatives are characterized by high stereoselectivity and regioselectivity, influenced by protecting groups and the stereochemical course of glycosylation and deprotection steps. These reactions are pivotal in the synthesis of complex oligosaccharides and glycoconjugates (D. Crich & Hua-Dong Xu, 2007).

Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Applications

Compounds related to Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride, such as chromones and their derivatives, have been recognized for their antioxidant properties, which are vital in preventing cell impairment leading to various diseases. These properties are attributed to the structural elements within chromones, such as the double bond and carbonyl group, which play crucial roles in neutralizing active oxygen and free radicals (Yadav et al., 2014). Similarly, benzofused thiazole derivatives have shown potential in antioxidant and anti-inflammatory activities, suggesting the importance of benzyl derivatives in developing therapeutic agents (Raut et al., 2020).

Glycosylation and Mannosidase Activity

Research on microbial mannosidases, enzymes that cleave mannopyranosyl linkages in hemicelluloses, indicates the potential application of mannopyranoside derivatives in bioethanol production and as pharmaceutical agents (Chauhan & Gupta, 2017). This suggests that Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride could serve as a substrate or inhibitor in studies related to mannosidase activity, contributing to the understanding and application of these enzymes in various biotechnological fields.

Supramolecular Chemistry and Molecular Recognition

The study of benzene-1,3,5-tricarboxamide, a compound related to Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride, highlights the significance of benzene derivatives in supramolecular chemistry, particularly in self-assembly processes and molecular recognition. These applications range from nanotechnology to biomedical fields, underlining the versatility of benzyl derivatives in scientific research (Cantekin et al., 2012).

Propiedades

IUPAC Name |

(2R,3S,4S,5S,6S)-4-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,5-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5.ClH/c14-10-11(16)9(6-15)19-13(12(10)17)18-7-8-4-2-1-3-5-8;/h1-5,9-13,15-17H,6-7,14H2;1H/t9-,10+,11-,12+,13+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOGLYAFSWPUKK-LKEZZVCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)